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molecular formula C10H18N2O2 B1600847 (3-morpholinopropyl)acrylamide CAS No. 46348-76-9

(3-morpholinopropyl)acrylamide

Cat. No. B1600847
M. Wt: 198.26 g/mol
InChI Key: OSVIOFVAMHTXBO-UHFFFAOYSA-N
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Patent
US03957492

Procedure details

In a 1 liter capacity round bottom flask equipped with a stirrer were put 90.5 g (1.0 mole) of acrylic acid chloride and 300 cc of acetonitrile and, as a polymerization inhibitor, 0.5 g of hydroquinone, and then, after the contents were cooled to 5°-10°C, 143 g (1.0 mole) of 3-morpholinopropylamine was added dropwise thereto over the course of 3.5 hours while stirring. Afterwards, the reaction mixture was stirred additionally for 2 hours at 40°-50°C. Next, a solution of 40 g of sodium hydroxide in 100 cc of water was added thereto and then the mixture was stirred for 30 minutes. After removal of the sodium chloride which separated, 152 g (77.0%) of a fraction of 144°-146°C/0.1 mmHg were obtained.
Quantity
90.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
143 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].C1(C=CC(O)=CC=1)O.[O:14]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][CH2:22][NH2:23])[CH2:16][CH2:15]1.[OH-].[Na+]>O.C(#N)C>[O:14]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][CH2:22][NH:23][C:1](=[O:4])[CH:2]=[CH2:3])[CH2:16][CH2:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
90.5 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
143 g
Type
reactant
Smiles
O1CCN(CC1)CCCN
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
over the course of 3.5 hours while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 liter capacity round bottom flask equipped with a stirrer
STIRRING
Type
STIRRING
Details
Afterwards, the reaction mixture was stirred additionally for 2 hours at 40°-50°C
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After removal of the sodium chloride which
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
152 g (77.0%) of a fraction of 144°-146°C/0.1 mmHg were obtained

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
O1CCN(CC1)CCCNC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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